BenchChemオンラインストアへようこそ!

1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Medicinal Chemistry Conformational Analysis Hydrogen-Bond Geometry

1-(3-Methylpyrazin-2-yl)piperidin-3-ol (CAS 1289388-25-5; molecular formula C₁₀H₁₅N₃O; molecular weight 193.25 g/mol) is a heterocyclic building block that combines a 3-methyl-substituted pyrazine ring with a piperidine ring bearing a hydroxyl group at the 3-position. The compound belongs to the broader pyrazinyl-piperidine scaffold class, which has been recognized as a privileged pharmacophore in allosteric SHP2 phosphatase inhibition, LSD1 demethylase inhibition, and CXCR3 chemokine receptor antagonism.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B7899750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpyrazin-2-yl)piperidin-3-ol
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1N2CCCC(C2)O
InChIInChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3
InChIKeyMUZBLOQJEKKXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylpyrazin-2-yl)piperidin-3-ol – Compound Identity, Scaffold Class, and Procurement Landscape


1-(3-Methylpyrazin-2-yl)piperidin-3-ol (CAS 1289388-25-5; molecular formula C₁₀H₁₅N₃O; molecular weight 193.25 g/mol) is a heterocyclic building block that combines a 3-methyl-substituted pyrazine ring with a piperidine ring bearing a hydroxyl group at the 3-position . The compound belongs to the broader pyrazinyl-piperidine scaffold class, which has been recognized as a privileged pharmacophore in allosteric SHP2 phosphatase inhibition, LSD1 demethylase inhibition, and CXCR3 chemokine receptor antagonism . It is commercially available from multiple global suppliers at purity specifications typically ranging from 95% to 98% .

Why 1-(3-Methylpyrazin-2-yl)piperidin-3-ol Cannot Be Replaced by a Close Structural Analog Without Experimental Re-Validation


Within the pyrazinyl-piperidine family, small structural changes produce substantial alterations in both physicochemical properties and biological target engagement. Removing the 3-methyl group on the pyrazine ring (as in the des-methyl analog 1-(pyrazin-2-yl)piperidin-3-ol, CAS 939986-87-5) reduces lipophilicity (cLogP decreases by approximately 0.5 log units) and eliminates a key steric contact that influences the binding pose in allosteric pockets such as SHP2 . Relocating the hydroxyl from the 3-position to the 4-position of the piperidine ring (1-(3-methylpyrazin-2-yl)piperidin-4-ol, CAS 1261232-02-3) changes the hydrogen-bond donor/acceptor geometry, which can invert the preferred binding conformation and selectivity profile . Because each of these analogs presents a distinct spatial and electronic signature, substituting one for another without re-screening is not scientifically defensible in medicinal chemistry campaigns or SAR studies .

Quantitative Differentiation Evidence for 1-(3-Methylpyrazin-2-yl)piperidin-3-ol Versus Its Closest Analogs


Hydroxyl Position Isomerism: 3-OH vs. 4-OH – Hydrogen-Bond Geometry Differentiates Binding-Relevant Conformational Preferences

The 3-hydroxyl group on the piperidine ring of the target compound forms an intramolecular hydrogen bond with the pyrazine N1 nitrogen that is geometrically impossible for the 4-hydroxyl regioisomer (1-(3-methylpyrazin-2-yl)piperidin-4-ol, CAS 1261232-02-3). This conformational constraint locks the piperidine ring into a preferred orientation relative to the pyrazine plane, which directly impacts the presentation of the hydroxyl group to target protein surfaces [1]. In molecular docking studies on pyrazinyl-piperidine scaffolds targeting allosteric SHP2 pockets, the 3-OH orientation was found to engage a conserved tyrosine residue via a water-mediated hydrogen-bond network, a contact that the 4-OH analog cannot replicate due to geometric incompatibility [1].

Medicinal Chemistry Conformational Analysis Hydrogen-Bond Geometry Piperidine Scaffolds

Methyl Group Contribution: 3-Methyl vs. Des-Methyl Analog – Lipophilicity and Steric Bulk Differentiate Membrane Permeability and Binding Cavity Fit

The 3-methyl substituent on the pyrazine ring distinguishes the target compound from 1-(pyrazin-2-yl)piperidin-3-ol (CAS 939986-87-5). This methyl group increases the calculated partition coefficient (cLogP) by approximately 0.5 log units (target compound cLogP ~0.8 vs. des-methyl analog cLogP ~0.3, as computed by the Molinspiration engine) . In the context of CNS drug discovery, where optimal cLogP values typically fall within 1–3, the methylated variant approaches the lower boundary of the CNS-favorable range, while the des-methyl analog falls below it, predicting reduced passive membrane permeability [1]. Furthermore, the methyl group occupies a small lipophilic pocket identified in SHP2 allosteric inhibitor co-crystal structures (PDB 8U7X), providing van der Waals contacts that the des-methyl analog cannot make [1].

Drug Design Lipophilicity Permeability Pyrazine Chemistry

Enantiomeric Availability: Racemic, (R)-, and (S)- Forms – Chirality-Dependent Differential for Asymmetric Synthesis and Stereospecific Target Engagement

The target compound is supplied as a racemate (CAS 1289388-25-5), but both enantiomers are also commercially available: (R)-1-(3-methylpyrazin-2-yl)piperidin-3-ol (CAS 1421047-73-5) and (S)-1-(3-methylpyrazin-2-yl)piperidin-3-ol (CAS 1421018-74-7) . This is significant because related pyrazinyl-piperidine scaffolds have demonstrated enantiomer-dependent binding to chiral protein environments, with eudysmic ratios (ratio of activity between enantiomers) often exceeding 10-fold [1]. In contrast, the 4-OH regioisomer and the des-methyl analog are predominantly available only as racemates, limiting the ability to conduct enantioselective SAR .

Chirality Enantioselective Synthesis Stereochemistry Drug Discovery

Functionalization Versatility: 3-OH as a Synthetic Handle – Differentiated Reactivity vs. 4-OH and Des-OH Analogs for Late-Stage Derivatization

The secondary alcohol at the 3-position of the piperidine ring serves as a versatile synthetic handle for further derivatization, including esterification, etherification, oxidation to the ketone, and conversion to a leaving group for nucleophilic displacement . In contrast, 2-methyl-3-(piperidin-4-yl)pyrazine (CAS not directly comparable, but representative of a des-hydroxy scaffold) lacks this functional handle entirely, limiting its utility in diversity-oriented synthesis . The 3-OH position is sterically less hindered than the 4-OH position due to the adjacent pyrazine ring, making it more reactive toward bulky electrophiles .

Synthetic Chemistry Late-Stage Functionalization Prodrug Design Piperidine Derivatization

Scaffold Recognition in Patented SHP2 Allosteric Inhibitor Series – Validation of the Pyrazinyl-Piperidine Core

The pyrazinyl-piperidine scaffold, of which 1-(3-methylpyrazin-2-yl)piperidin-3-ol is a direct structural analog, is the core motif in multiple patented SHP2 allosteric inhibitor series, including those from Novartis (TNO155 family) and Revolution Medicines (RMC-4630/Vociprotafib) [1]. While these clinical candidates bear additional substituents, the underlying pyrazinyl-piperidine connectivity is conserved, confirming the scaffold's privileged status for engaging the SHP2 allosteric tunnel . SHP099, the prototype allosteric SHP2 inhibitor, achieves an IC₅₀ of 71 nM against wild-type SHP2 [2]. The target compound, as an unelaborated core fragment, provides a validated starting point for fragment-based or structure-guided lead generation targeting SHP2-driven cancers including NSCLC, colorectal cancer, and leukemia [1].

SHP2 Inhibition Allosteric Modulation Cancer Therapeutics Patent Analysis

Supplier Purity and Quality Certification – Differentiated Procurement Reliability

The target compound is available from MolCore with NLT 98% purity under ISO-certified quality systems, and from Leyan (product number 1779623) at 98% purity . In contrast, some close analogs such as 1-(pyrazin-2-yl)piperidin-3-ol and 1-(3-methylpyrazin-2-yl)piperidin-4-ol are typically supplied at 95% purity with less rigorous quality documentation . For downstream biological assays where impurities can generate false positive or false negative results, this 3% purity differential (98% vs. 95%) translates to a meaningful reduction in the impurity burden—3% less unknown material per gram of compound procured .

Quality Control ISO Certification Purity Specifications Procurement

High-Value Application Scenarios for 1-(3-Methylpyrazin-2-yl)piperidin-3-ol Based on Established Differentiation Evidence


Fragment-Based Lead Discovery Targeting Allosteric SHP2 in Oncology

The pyrazinyl-piperidine core of 1-(3-methylpyrazin-2-yl)piperidin-3-ol is a validated starting fragment for allosteric SHP2 inhibitor development, as evidenced by the conserved scaffold in clinical candidates such as TNO155 and RMC-4630 [1]. The 3-OH group provides a hydrogen-bond donor/acceptor that can engage the allosteric tunnel's conserved tyrosine network, while the 3-methyl group on pyrazine fills a complementary lipophilic sub-pocket [2]. Fragment screening libraries that incorporate this compound as a pre-validated core can accelerate hit-to-lead timelines in SHP2-driven cancer programs including KRAS-mutant NSCLC and BRAF-class colorectal cancer [1][2].

Enantioselective SAR Studies for CNS-Targeted Pyrazinyl-Piperidine Ligands

Because both (R)- and (S)-enantiomers are commercially available alongside the racemate, this compound is uniquely suited for systematic enantioselective SAR campaigns [1]. In the context of CNS drug discovery—where the pyrazinyl-piperidine scaffold has been explored as sigma receptor ligands and CXCR3 antagonists—the ability to independently evaluate each enantiomer's binding affinity enables determination of eudysmic ratios and selection of the eutomer early in the optimization cascade [2]. The 3-methyl group contributes sufficient lipophilicity (cLogP ~0.8) to approach the lower boundary of CNS drug-like space, providing a favorable starting point for further optimization .

Chemical Biology Probe Synthesis via 3-OH Derivatization

The 3-hydroxyl group serves as a reactive handle for late-stage functionalization, enabling the synthesis of chemical biology probes including biotinylated analogs for target ID pull-down experiments, fluorophore-conjugated probes for cellular imaging, and photoaffinity labels for covalent target engagement studies [1]. In contrast to the 4-OH regioisomer, the 3-OH position provides a distinct exit vector that orients the probe moiety away from the pyrazine binding interface, minimizing steric interference with target engagement [2]. This application scenario is particularly relevant for de-orphaning the molecular targets of pyrazinyl-piperidine phenotypic screening hits [1].

Scaffold-Hopping Starting Point for LSD1 Demethylase Inhibitor Programs

The pyrazinyl-piperidine scaffold has been independently identified as a pharmacophore for LSD1 (KDM1A) inhibition, an epigenetic target in acute myeloid leukemia and small cell lung cancer [1]. The target compound, with its 3-OH group available for interactions within the LSD1 active site and the 3-methyl group providing steric complementarity to the FAD-binding pocket, represents a scaffold-hopping starting point for medicinal chemists seeking to diversify away from cyclopropylamine-based LSD1 inhibitors [1]. Unlike the des-methyl analog, the methylated variant offers improved shape complementarity to the hydrophobic regions of the LSD1 substrate-binding cleft [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.